molecular formula C15H17ClN2O2 B2958166 Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate CAS No. 1990564-54-9

Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate

Cat. No.: B2958166
CAS No.: 1990564-54-9
M. Wt: 292.76
InChI Key: KNVQMCYXLDCTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C14H15ClN2O2. It is known for its unique structure, which includes a quinoline ring substituted with a chloro group and a tert-butyl carbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new molecules with potential biological activity, such as antimicrobial or anticancer properties .

Medicine: The compound’s potential biological activities make it a candidate for drug development. Researchers are investigating its use in developing new therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance materials and additives .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)20-14(19)17-9-11-8-10-6-4-5-7-12(10)18-13(11)16/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVQMCYXLDCTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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